(2-((Piperidin-1-ylsulfonyl)methyl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((Piperidin-1-ylsulfonyl)methyl)phenyl)methanamine is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its stability and unique chemical properties, making it a valuable tool in various scientific studies.
Vorbereitungsmethoden
The synthesis of (2-((Piperidin-1-ylsulfonyl)methyl)phenyl)methanamine involves several steps. The reaction conditions typically require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(2-((Piperidin-1-ylsulfonyl)methyl)phenyl)methanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylsulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and oxidizing or reducing agents depending on the desired reaction . The major products formed from these reactions vary based on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2-((Piperidin-1-ylsulfonyl)methyl)phenyl)methanamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (2-((Piperidin-1-ylsulfonyl)methyl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction is often mediated through the sulfonyl and amine groups, which can form hydrogen bonds and other interactions with the target molecules . The pathways involved in these interactions depend on the specific biological context and the nature of the target proteins .
Vergleich Mit ähnlichen Verbindungen
(2-((Piperidin-1-ylsulfonyl)methyl)phenyl)methanamine can be compared with other similar compounds, such as:
(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine: This compound has a thiophene ring instead of a phenyl ring, which can affect its chemical properties and biological activity.
(Piperidin-1-ylsulfonyl)methyl)phenyl)methanol: The presence of a hydroxyl group instead of an amine group can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H20N2O2S |
---|---|
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
[2-(piperidin-1-ylsulfonylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C13H20N2O2S/c14-10-12-6-2-3-7-13(12)11-18(16,17)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 |
InChI-Schlüssel |
SHBHZZSQUUQNJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.